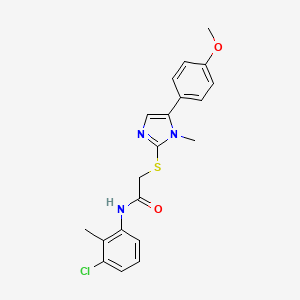
N-(3-chloro-2-methylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-2-methylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3-chloro-2-methylphenyl moiety
- A thioacetamide functional group
- An imidazole ring substituted with a 4-methoxyphenyl group
This structural diversity is believed to contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit anticancer properties by interacting with various biological targets. The mechanisms may include:
- Inhibition of cell proliferation : Many imidazole derivatives have shown potential in inhibiting cancer cell growth by targeting specific enzymes involved in cell cycle regulation.
- Induction of apoptosis : The presence of the imidazole ring is significant in promoting programmed cell death, a critical pathway in cancer treatment.
Anticancer Activity
The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | 10.5 ± 1.2 | Inhibition of EGFR signaling |
| U251 (glioblastoma) | 12.3 ± 0.8 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 15.0 ± 1.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound possesses significant cytotoxic effects across different cancer types, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- The chlorine atom at the 3-position on the phenyl ring enhances lipophilicity, improving membrane permeability.
- The methoxy group on the phenyl ring contributes to increased electron density, which may enhance binding affinity to target proteins.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing context for the potential efficacy of this compound:
- Study on Imidazole Derivatives : A study published in Journal of Medicinal Chemistry explored various imidazole derivatives and their anticancer activities, identifying key structural features that correlate with enhanced activity against specific cancer cell lines .
- Mechanism-Based Approaches : Research focusing on mechanism-based approaches for anticancer drugs has shown that imidazole-containing compounds can inhibit critical enzymes involved in cancer progression, such as HDAC and topoisomerase II .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of similar thioacetamide derivatives in combination therapies for various cancers, indicating a growing interest in this class of compounds .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-16(21)5-4-6-17(13)23-19(25)12-27-20-22-11-18(24(20)2)14-7-9-15(26-3)10-8-14/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPTZLAQVPOCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














